2-(Trifluoromethyl)-1H-imidazole
Overview
Description
2-(Trifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly alters the compound's electronic properties and reactivity, making it an interesting subject for various chemical syntheses and pharmacological studies.
Synthesis Analysis
The synthesis of trifluoromethylated imidazole derivatives has been explored through various methodologies. One approach involves the regioselective oxidative trifluoromethylation of imidazopyridines via C(sp2)-H bond functionalization using Langlois reagent under ambient air conditions, leading to a library of 3-(trifluoromethyl)imidazo[1,2-a]pyridines with broad functionalities . Another synthetic route reported the formation of 1,2,4-trisubstituted-(1H)-imidazoles through Cu(OTf)2- and I2-catalyzed C–C bond cleavage of chalcones and benzylamines . Additionally, trifluoromethyl derivatives of fused imidazole systems have been synthesized by reacting 3-bromo-1,1,1-trifluoroacetone with various heteroarylamines .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)-1H-imidazole derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to establish the planarity of the imidazole group and the orientation of the trifluoromethyl group in these compounds . The presence of intramolecular hydrogen bonds (IMHB) has also been studied, which can influence the planarity and packing of the molecules in the crystal lattice .
Chemical Reactions Analysis
The reactivity of 2-(trifluoromethyl)-1H-imidazole derivatives has been investigated in several studies. For instance, 1H-imidazole-3-oxides have been shown to undergo a stepwise 1,3-dipolar cycloaddition with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile, leading to the formation of 1,3-dihydro-2H-imidazol-2-ones and related compounds depending on the solvent used . The reactivity of these compounds towards nucleophilic displacement reactions has also been explored, as seen in the synthesis of 3-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine from trifluoroacetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)-1H-imidazole derivatives are influenced by the trifluoromethyl group and the imidazole ring. The introduction of the trifluoromethyl group can enhance the lipophilicity and electronic properties of the molecule, which is important for its biological activity and interaction with other molecules. The photophysical properties of related imidazole derivatives have been studied, revealing interesting characteristics that could be relevant for applications in materials science and as biological probes .
Safety And Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXVHBTWJSSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342912 | |
Record name | 2-(Trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-imidazole | |
CAS RN |
66675-22-7 | |
Record name | 2-(Trifluoromethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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